molecular formula C11H12BrN5O B7077306 6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide

6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide

Cat. No.: B7077306
M. Wt: 310.15 g/mol
InChI Key: NIOVFXIRDKPEHU-UHFFFAOYSA-N
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Description

6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, an ethyl and methyl substituted pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with the pyridazine moiety. One common method involves the condensation of 4-bromopyrazole with an appropriate pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and can be carried out in solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. The pyridazine ring can enhance the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide is unique due to the combination of its pyrazole and pyridazine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-(4-bromopyrazol-1-yl)-N-ethyl-N-methylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c1-3-16(2)11(18)9-4-5-10(15-14-9)17-7-8(12)6-13-17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOVFXIRDKPEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NN=C(C=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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